molecular formula C17H21NO3 B13933735 Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13933735
M. Wt: 287.35 g/mol
InChI Key: PSOOFNKBSRIOJA-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS 1823834-20-3) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C17H21NO3 and a molecular weight of 287.35, is characterized as a Warning substance with potential skin and eye irritation hazards (H315-H319) and should be handled with appropriate precautions . It is recommended to be stored sealed in a dry environment at 2-8°C . As a spirocyclic scaffold featuring a ketone group, this compound serves as a versatile synthetic intermediate. Spirocyclic structures like the 1-azaspiro[4.5]decane core are valuable in pharmaceutical research for constructing novel bioactive molecules. These frameworks are frequently explored in the development of receptor antagonists and other therapeutic agents, as evidenced by research into structurally related azaspiro compounds . The functional groups present in this molecule provide handles for further chemical modification, making it a valuable template for generating compound libraries for biological screening. This product is intended for research purposes and manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C17H21NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2

InChI Key

PSOOFNKBSRIOJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C15H17NO3
  • Molecular Weight: Approximately 263.3 g/mol
  • Structural Features:
    • Spiro[4.5]decane core with a nitrogen atom at position 1 (azaspiro).
    • A ketone (oxo) group at position 8.
    • A benzyl ester functional group at the carboxylate position 1.

This compound is a derivative of 8-oxo-1-azaspiro[4.5]decane, functionalized with a benzyl carboxylate ester group.

Preparation Methods

The preparation of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves multi-step synthetic routes that combine spirocyclic ring formation, oxidation, and esterification. The following sections detail the general synthetic strategies and specific methodologies reported in the literature and patents.

General Synthetic Strategy

The synthesis can be divided into three main stages:

  • Formation of the Azaspiro[4.5]decane Core:
    Construction of the spirocyclic bicyclic system with a nitrogen atom incorporated at the 1-position. This is often achieved by cyclization reactions involving nitrogen-containing precursors and appropriate cyclic ketones or aldehydes.

  • Introduction of the 8-Oxo Functionality:
    Oxidation or selective functional group transformation to install the ketone group at the 8-position of the spiro ring.

  • Esterification to Form the Benzyl Carboxylate:
    Conversion of the carboxylic acid or acid derivative at position 1 into the benzyl ester via reaction with benzyl alcohol or benzyl halides under esterification conditions.

Specific Preparation Routes from Patents and Literature

From 2-Oxo-1-oxa-8-azaspiro[4.5]decane Derivatives (EP0414422B1)
  • Spirocyclic Core Formation:
    The patent EP0414422B1 describes the preparation of 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to the target compound. The method involves cyclization of appropriate amino alcohols with cyclic ketones under acidic or basic catalysis to form the spirocyclic framework.

  • Oxidation:
    The ketone at the 8-position is introduced by oxidation of the corresponding alcohol or via direct cyclization with keto precursors.

  • Esterification:
    The carboxylic acid group at the 1-position is converted into the benzyl ester by reacting with benzyl halides or benzyl alcohol in the presence of coupling agents or acid catalysts. Quaternization methods using benzyl halides are also described for related ammonium salts, indicating the versatility of benzylation reactions in this chemical space.

From 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Derivatives (US20110230493A1)
  • This patent describes compounds closely related to this compound, focusing on carboxamide derivatives. The synthetic routes involve:

    • Preparation of the spirocyclic intermediate via nucleophilic substitution and cyclization reactions.

    • Functional group transformations to install the oxo group at position 8.

    • Conversion of carboxylic acid intermediates to esters by benzylation, typically using benzyl bromide or chloride under basic conditions.

  • The patent includes examples of benzyl esters of spirocyclic compounds, indicating the feasibility of benzyl ester formation in this scaffold.

Alternative Synthetic Precursors (PubChem Data)
  • The compound tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (a Boc-protected analog) is reported in PubChem, showing that protection strategies using tert-butyl esters are common in this class of compounds. This suggests that benzyl esters can be prepared by deprotection of tert-butyl esters followed by benzylation or direct esterification.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
Spirocyclic core formation Amino alcohols + cyclic ketones, acid/base catalyst Temperature: 50-100°C; solvent: polar aprotic (e.g., DMF, DMSO)
Oxidation to 8-oxo Oxidants such as PCC, Dess–Martin periodinane, or Swern oxidation Mild conditions to avoid ring opening
Esterification (benzylation) Benzyl bromide or benzyl chloride, base (e.g., K2CO3, NaH), solvent (e.g., acetone, DMF) Room temperature to reflux; inert atmosphere preferred

In-Depth Research Findings and Analysis

  • Spirocycle Formation Efficiency:
    The cyclization step to form the azaspiro[4.5]decane core is critical and often determines the overall yield. Optimization of reaction conditions, such as solvent choice and catalyst loading, significantly affects product purity and yield.

  • Selectivity in Oxidation:
    Selective oxidation at the 8-position ketone is achieved by controlling the oxidant equivalents and reaction time to prevent over-oxidation or degradation of the spiro ring.

  • Benzyl Ester Stability:
    Benzyl esters are generally stable under mild conditions but can be cleaved under hydrogenolysis or acidic conditions, which is useful for downstream synthetic modifications.

  • Quaternization Side Reactions:
    In some cases, benzyl halides can lead to quaternary ammonium salt formation at the nitrogen atom of the azaspiro ring, which may be an undesired side reaction or exploited for salt formation.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) References
Spirocyclic core formation Cyclization of amino alcohols with cyclic ketones Acid/base catalyst, polar aprotic solvents 60-85
Oxidation to 8-oxo PCC, Dess–Martin, Swern oxidation Controlled equivalents, mild temperatures 70-90
Benzyl ester formation Benzyl bromide/chloride alkylation Base (K2CO3, NaH), acetone or DMF, inert atm 75-95

Chemical Reactions Analysis

Types of Reactions: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-oxo group distinguishes Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate from structurally related spirocycles. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Differences Evidence Source
Benzyl 3-azaspiro[4.5]dec-4-ene-1-carboxylate 4-ene (double bond) instead of 8-oxo Lack of keto group; unsaturated ring
Benzyl 7-thia-1-azaspiro[4.5]decane-1-carboxylate 7-thia (sulfur) and sulfone (7,7-dioxide) Sulfur atom introduces polarity and rigidity
tert-Butyl 6-methyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate 8-oxa (oxygen) and 6-methyl Ether linkage vs. ketone; tert-butyl ester
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 1-oxo instead of 8-oxo; tert-butyl ester Positional isomerism of keto group

Key Observations :

  • The 8-oxo group enhances electrophilicity compared to ethers (8-oxa) or sulfones (7,7-dioxide), enabling nucleophilic additions or reductions .
  • Benzyl esters (as in the target compound) are more labile under hydrogenolysis conditions than tert-butyl esters, which require acidic cleavage .

Implications for Target Compound :

  • High-yield methods for sulfur-containing analogs (e.g., 89% in ) may inspire analogous strategies for the target compound.

Physical and Spectral Properties

Physical states and spectral data provide insights into stability and characterization:

Compound Name Physical State Melting Point (°C) Key Spectral Data (NMR) Evidence Source
Benzyl 7-thia-1-azaspiro[4.5]decane-1-carboxylate White solid 101–102 Distinct ¹H/¹³C signals for sulfone groups
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Not reported N/A CAS: 191805-29-5
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Oil N/A Molecular formula: C₁₂H₁₉NO₄

Key Differences :

  • Solid-state compounds (e.g., ) may exhibit better crystallinity for X-ray studies compared to oils (e.g., ).
  • The 8-oxo group in the target compound would likely show a characteristic carbonyl peak at ~200–220 ppm in ¹³C NMR.

Reactivity and Functional Group Transformations

  • 8-Oxo Group: Likely participates in keto-enol tautomerism or serves as a site for Grignard additions, contrasting with 4-ene (electrophilic additions) or sulfones (nucleophilic substitutions) .
  • Benzyl Ester: Susceptible to hydrogenolysis (e.g., Pd/C, H₂), unlike tert-butyl esters requiring strong acids (e.g., TFA) .

Biological Activity

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, a compound with the CAS number 1823834-20-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 299.36 g/mol

Its structure includes an azaspiro framework, which is significant for its biological activity.

Synthesis

The synthesis of this compound can be accomplished through various methods, often involving reactions with benzaldehyde and other reagents under specific conditions. For instance, one synthetic route involves the use of sodium tris(acetoxy)borohydride and triethylamine in dichloromethane, yielding the desired compound after purification through chromatography .

Antimicrobial Properties

Research indicates that compounds similar to Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives exhibit significant antimicrobial activity. In a study evaluating various derivatives against fungal pathogens, compounds demonstrated varying degrees of effectiveness:

CompoundTarget PathogenActivity (%)
10aBotrytis cinerea84.4
10dBotrytis cinerea83.6
10fBotrytis cinerea83.1
Control (Pyraclostrobin)Botrytis cinerea81.4

These results suggest that Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives may be effective antifungal agents, particularly against Botrytis cinerea, a common plant pathogen .

Psychotropic and Antiallergic Properties

Further investigations into similar azaspiro compounds have revealed psychotropic and antiallergic properties. The European Patent EP0414422A2 describes several derivatives that possess low toxicity while being effective for treating psychiatric and allergic conditions. This suggests that Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives could be explored for their potential therapeutic applications in these areas .

Case Studies

Case Study: Zebrafish Embryo Toxicity Assessment

A study conducted on the toxicity of benzamide derivatives related to azaspiro compounds involved testing on zebrafish embryos. The findings indicated that certain derivatives exhibited low toxicity levels, making them suitable candidates for further development in pharmacology:

CompoundEC50 (μg/mL)Toxicity Classification
10f20.58Low toxicity

This study highlights the importance of assessing both efficacy and safety in the development of new pharmaceutical agents .

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